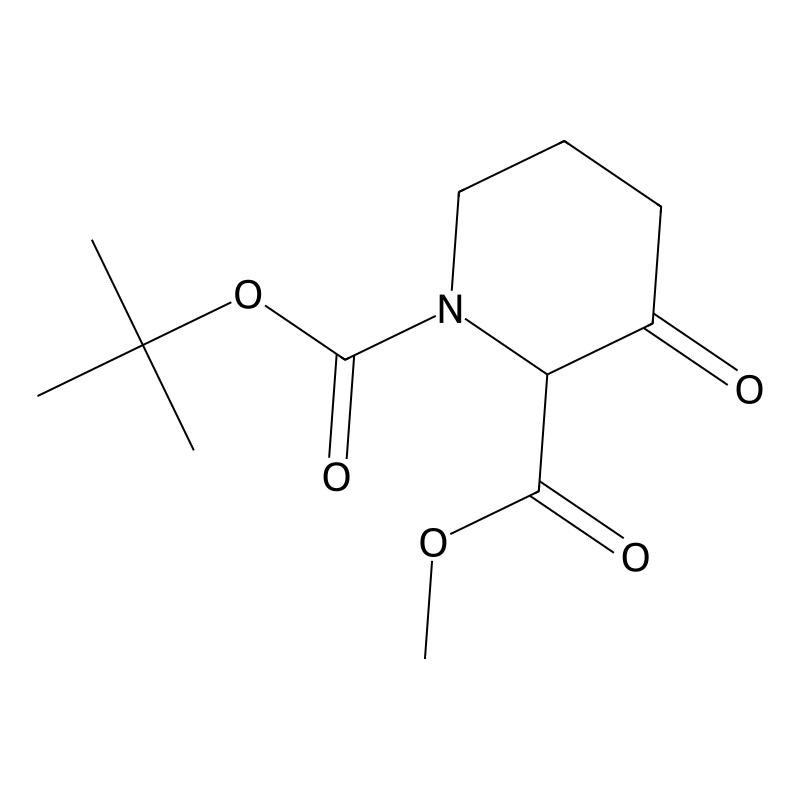

Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 1-Boc-3-oxopiperidine-2-carboxylate, also known by its chemical formula and CAS number 122019-53-8, is an organic compound featuring a piperidine ring structure. This compound includes several functional groups, notably a tert-butyl group, a methyl group, and two carboxylate groups. The presence of the piperidine ring makes it a versatile building block in organic synthesis, particularly for constructing various nitrogen-containing heterocycles such as functionalized piperidines and tetrahydropyridines .

Organic Synthesis:

-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate, also known as Boc-methyl-pipecolic acid, is a versatile building block used in organic synthesis for the construction of various heterocyclic compounds, particularly those containing the piperidine ring system.

Studies have shown its application in the synthesis of diverse nitrogen-containing heterocycles, including functionalized piperidines, tetrahydropyridines, and pyrrolidines. [PubChem, National Institutes of Health. ""]

Medicinal Chemistry:

The presence of the piperidine ring system makes 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate a potentially valuable scaffold for drug discovery.

Research suggests its potential as a starting material for the development of novel therapeutic agents targeting various diseases, including:

- Neurodegenerative disorders: Studies have explored its use in the synthesis of potential candidates for the treatment of Alzheimer's disease and Parkinson's disease. [, ]

- Cancer: Research has investigated its application in the development of antitumor agents. []

Material Science:

Limited research suggests the potential application of 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate in material science.

A study reported its use in the synthesis of novel materials with potential applications in organic photovoltaics. []

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, which can be useful in synthetic pathways for generating simpler compounds.

These reactions highlight its utility in synthetic organic chemistry, particularly in the development of complex molecular architectures .

The synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate typically involves multi-step organic reactions. Common methods include:

- Formation of the Piperidine Ring: Starting from suitable precursors, a piperidine ring can be synthesized through cyclization reactions.

- Introduction of Functional Groups: The tert-butyl protecting group is added to enhance stability during subsequent reactions.

- Carbonyl and Carboxylate Formation: The introduction of carbonyl and carboxylate functionalities can be achieved through oxidation and esterification processes.

These methods reflect the compound's role as an intermediate in the synthesis of more complex molecules .

Methyl 1-Boc-3-oxopiperidine-2-carboxylate serves multiple applications in research and industry:

- Building Block in Organic Synthesis: It is widely used to create various nitrogen-containing heterocycles.

- Pharmaceutical Development: Its structural characteristics make it a valuable scaffold for developing new therapeutic agents targeting diverse diseases.

- Material Science: Preliminary studies suggest potential applications in creating novel materials, including those used in organic photovoltaics .

Interaction studies involving Methyl 1-Boc-3-oxopiperidine-2-carboxylate often focus on its reactivity with biological macromolecules. These studies aim to elucidate how this compound interacts with enzymes or receptors that could lead to therapeutic effects. For instance, investigations into its binding affinity to specific targets may provide insights into its potential pharmacological applications.

Additionally, research into its interactions with other chemical entities can inform synthetic pathways and optimize yields in laboratory settings .

Methyl 1-Boc-3-oxopiperidine-2-carboxylate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate | Contains an additional methyl group at position 3 | |

| 1-tert-butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | Features two carboxylic acid functionalities | |

| Methyl 1-Boc-piperidine-2-carboxylate | Lacks the ketone functionality at position 3 |

Methyl 1-Boc-3-oxopiperidine-2-carboxylate is distinguished by its specific arrangement of functional groups and the presence of both a ketone and carboxylic acid moiety, which enhances its reactivity and potential applications in drug development and material science .